molecular formula C16H12N2O3S B245028 N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Katalognummer B245028
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: POPWAZGSPCSDDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes for the progression and metastasis of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in B-cell malignancies, and its potential therapeutic applications in the treatment of CLL and NHL. However, N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the research and development of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. These include:
1. Clinical trials: N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is currently being evaluated in clinical trials for the treatment of CLL and NHL. Future studies will determine the safety and efficacy of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in these patient populations.
2. Combination therapies: N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide may be used in combination with other targeted therapies or chemotherapy to improve the treatment outcomes in B-cell malignancies.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, is a major challenge in the treatment of B-cell malignancies. Future studies will investigate the underlying mechanisms of resistance and develop strategies to overcome it.
4. New indications: N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide may have potential therapeutic applications in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma.
In conclusion, N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is a promising small molecule inhibitor that targets BTK and has potential therapeutic applications in the treatment of B-cell malignancies. Future studies will determine the safety and efficacy of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in clinical trials and investigate its potential in combination therapies and new indications.

Synthesemethoden

The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by the reaction of 2-furoyl chloride with 3-aminobenzoic acid to form N-(3-carboxyphenyl)-2-furamide. The final step involves the reaction of N-(3-carboxyphenyl)-2-furamide with 2-thiophenecarbonyl chloride to form N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, such as CLL and NHL. In vitro studies have shown that N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has potent antitumor activity in mouse models of CLL and NHL.

Eigenschaften

Molekularformel

C16H12N2O3S

Molekulargewicht

312.3 g/mol

IUPAC-Name

N-[3-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H12N2O3S/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20)

InChI-Schlüssel

POPWAZGSPCSDDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.